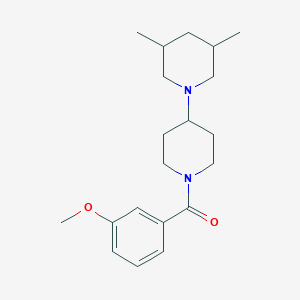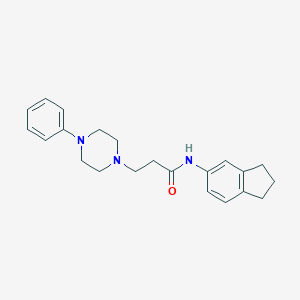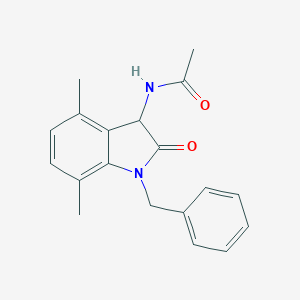![molecular formula C24H32N4O4S B247209 N-[4-({4-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}sulfonyl)phenyl]acetamide](/img/structure/B247209.png)
N-[4-({4-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}sulfonyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-({4-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}sulfonyl)phenyl]acetamide, commonly known as N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-4-(piperidin-1-ylsulfonyl)phenyl)acetamide or TAK-659, is a small molecule inhibitor that has been developed for the treatment of cancer and autoimmune diseases. It belongs to the class of drugs known as protein kinase inhibitors, which target specific enzymes involved in cell signaling pathways.
Wirkmechanismus
TAK-659 works by inhibiting the activity of protein kinases, which are enzymes that play a critical role in cell signaling pathways. By blocking the activity of these enzymes, TAK-659 disrupts the signaling pathways that are required for the survival and proliferation of cancer cells and immune cells.
Biochemical and Physiological Effects
TAK-659 has been shown to have several biochemical and physiological effects, including the inhibition of B-cell receptor signaling, suppression of cytokine production, and modulation of immune cell function. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TAK-659 is its potent and selective inhibition of several protein kinases involved in cell signaling pathways. This makes it an attractive candidate for the treatment of cancer and autoimmune diseases. However, one limitation of TAK-659 is that it may have off-target effects on other enzymes or pathways, which could lead to unwanted side effects.
Zukünftige Richtungen
There are several potential future directions for the development of TAK-659 and related compounds. One area of interest is the development of combination therapies that target multiple pathways involved in cancer or autoimmune disease. Another area of interest is the development of more selective inhibitors that target specific protein kinases or signaling pathways. Finally, there is also interest in exploring the potential use of TAK-659 in other disease areas, such as infectious diseases or neurodegenerative diseases.
Conclusion
TAK-659 is a promising small molecule inhibitor that has demonstrated potent anti-tumor and anti-inflammatory activity in preclinical models. Its mechanism of action involves the inhibition of several protein kinases involved in cell signaling pathways, making it an attractive candidate for the treatment of cancer and autoimmune diseases. However, further research is needed to fully understand its potential advantages and limitations, as well as its potential future directions for development.
Synthesemethoden
The synthesis of TAK-659 involves several steps, including the reaction of 4-(4-aminophenyl)piperidine with 2-methoxybenzaldehyde to form the corresponding imine, which is then reduced to the amine using sodium borohydride. The resulting amine is then reacted with 4-(4-chlorosulfonylphenyl)acetic acid to form the final product.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied in preclinical models of cancer and autoimmune diseases, where it has demonstrated potent anti-tumor and anti-inflammatory activity. It has been shown to inhibit the activity of several protein kinases involved in cell signaling pathways, including BTK, ITK, and JAK3.
Eigenschaften
Molekularformel |
C24H32N4O4S |
|---|---|
Molekulargewicht |
472.6 g/mol |
IUPAC-Name |
N-[4-[4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C24H32N4O4S/c1-19(29)25-20-7-9-22(10-8-20)33(30,31)28-13-11-21(12-14-28)26-15-17-27(18-16-26)23-5-3-4-6-24(23)32-2/h3-10,21H,11-18H2,1-2H3,(H,25,29) |
InChI-Schlüssel |
BZNQTZGIPXMNFE-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4OC |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B247130.png)
![3',5'-Dimethyl-1-[(4-methylphenoxy)acetyl]-4,1'-bipiperidine](/img/structure/B247132.png)
![1-[(4-Methylphenoxy)acetyl]-4-(1-pyrrolidinyl)piperidine](/img/structure/B247133.png)

amino]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B247137.png)
amino]-N-(3-methylphenyl)propanamide](/img/structure/B247138.png)
amino]propanamide](/img/structure/B247139.png)


![N-[7-chloro-1-(4-isopropoxybenzyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B247146.png)
![N-{5,7-dimethyl-1-[2-(1-naphthyloxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B247152.png)
![N-{1-[2-(2-chlorophenoxy)ethyl]-5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B247153.png)
